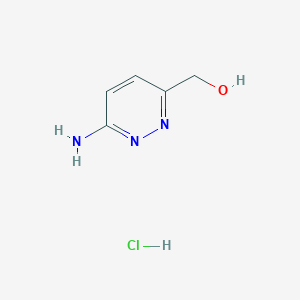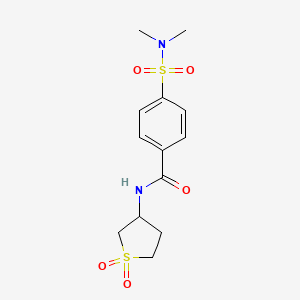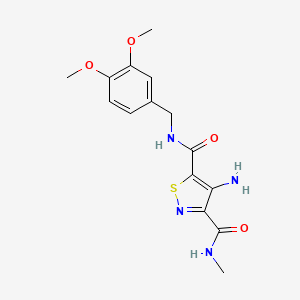
1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is closely related to the compounds studied in the provided papers. In paper , the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved through the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine. This process likely shares similarities with the synthesis of the compound , as both involve thiophene derivatives and car
Scientific Research Applications
Electrochromic and Photochromic Properties
Research on derivatives similar to 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide has unveiled their significant electrochromic and photochromic capabilities. These compounds exhibit the ability to reversibly switch between colorless and colored states through the application of UV and visible light, respectively. Additionally, their transition from the colored ring-closed state back to the colorless ring-open state can be catalyzed electrochemically or chemically, indicating potential applications in smart materials and display technologies (Peters & Branda, 2003).
Antimicrobial Applications
Compounds with the thiophene motif have been studied for their antimicrobial properties. Specifically, derivatives such as 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. This highlights their potential in the development of new antibiotic and antibacterial drugs, addressing the growing concern of antibiotic resistance (Ahmed, 2007).
Anticancer Applications
The exploration into thiophene-containing compounds for anticancer applications has yielded promising results. Novel pharmacophores incorporating the thiazole moiety, synthesized through facile methods, have demonstrated potent anticancer activities. These studies suggest the potential of such compounds in developing new therapeutic agents for cancer treatment, offering hope for more effective and targeted cancer therapies (Gomha et al., 2017).
Material Science Applications
Thiophene and its derivatives have found extensive applications in material science, ranging from their use in organic semiconductors to conducting polymers. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. This versatility underscores the importance of thiophene-based compounds in advancing technology and developing new materials for electronic applications (Nagaraju et al., 2018).
properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S3/c22-18(14-7-11-24-13-14)16-6-5-15(26-16)12-21-19(23)20(8-1-2-9-20)17-4-3-10-25-17/h3-7,10-11,13H,1-2,8-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXYUXPLUCZLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)
![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)



![N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2537581.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)